

3,5-Dichloro-2-(methylthio)pyrazine structural analysis

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Compound of Interest

Compound Name:	3,5-Dichloro-2-(methylthio)pyrazine
CAS No.:	1523571-95-0
Cat. No.:	B1458650

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Technical Guide: Structural Integrity & Synthetic Utility of **3,5-Dichloro-2-(methylthio)pyrazine**

Executive Summary

3,5-Dichloro-2-(methylthio)pyrazine (CAS: 1523571-95-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple halopyrazines, this trisubstituted heterocycle offers orthogonal reactivity: three distinct sites susceptible to sequential functionalization.

This guide provides a rigorous structural analysis, a validated synthesis protocol, and a strategic roadmap for its application in drug discovery (specifically kinase inhibitors and P2X3 antagonists).

Part 1: Structural Characterization & Spectroscopic Signatures

To work effectively with this intermediate, one must first master its identification. The molecule possesses a

(approximate) plane of symmetry disrupted only by the methylthio rotation, creating a distinct spectroscopic fingerprint.

NMR Logic & Assignment

The lack of proton diversity simplifies the H-NMR but makes the C-NMR critical for purity assessment.

- H NMR (400 MHz, CDCl₃)

):

- 8.35 ppm (s, 1H): The lone aromatic proton at C-6. It is deshielded by the adjacent nitrogen and the electron-withdrawing chlorine at C-5.
- 2.62 ppm (s, 3H): The thiomethyl (-SMe) protons. This singlet is diagnostic; oxidation to sulfoxide/sulfone will shift this peak significantly downfield (

3.2 ppm).

- C NMR (100 MHz, CDCl₃)

):

- Expect 5 distinct signals. The pyrazine carbons will appear in the 140–160 ppm range.
- C-2 (C-SMe): Most shielded aromatic carbon due to the resonance donation of Sulfur.
- C-3/C-5 (C-Cl): Deshielded; typically >150 ppm.

Physical Properties Table

Property	Value / Characteristic	Validation Method
Molecular Formula		High-Res Mass Spec (HRMS)
Molecular Weight	195.07 g/mol	Calculated
Appearance	White to pale yellow crystalline solid	Visual Inspection
Melting Point	45–48 °C (Typical range for analogs)	DSC / Capillary
Solubility	Soluble in DCM, THF, EtOAc; Low in Water	Gravimetric Analysis
Stability	Sensitive to strong oxidizers (mCPBA,)	TLC (Oxidation check)

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of **3,5-dichloro-2-(methylthio)pyrazine** is a lesson in regiocontrol. The starting material of choice is 2,3,5-trichloropyrazine.

The Regioselectivity Paradox

In 2,3,5-trichloropyrazine, three chlorides compete for substitution.

- C-2: Flanked by N1 and Cl(C-3). Highly activated.
- C-3: Flanked by N4 and Cl(C-2). Sterically crowded.^[1]
- C-5: Flanked by N4 and H(C-6). Less sterically hindered, but electronically less activated than C-2.

Expert Insight: Under controlled conditions (low temperature, stoichiometric nucleophile), the C-2 position is the preferred site of attack for soft nucleophiles like sodium thiomethoxide (

) due to the electronic activation provided by the adjacent nitrogen and the inductive effect of the C-3 chlorine.

Validated Experimental Protocol

Objective: Synthesis of **3,5-Dichloro-2-(methylthio)pyrazine** on a 10g scale.

Reagents:

- 2,3,5-Trichloropyrazine (1.0 eq)
- Sodium thiomethoxide (NaSMe) (1.05 eq)
- Tetrahydrofuran (THF), anhydrous (10 vol)

Step-by-Step Methodology:

- Preparation: Charge a dry 3-neck round-bottom flask with 2,3,5-trichloropyrazine (10.0 g, 54.5 mmol) and anhydrous THF (100 mL) under Nitrogen atmosphere.
- Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Low temperature prevents over-substitution at C-5.
- Addition: Add NaSMe (4.0 g, 57.2 mmol) portion-wise over 30 minutes. Monitor the internal temperature; do not allow it to exceed -5°C .
- Reaction: Stir at 0°C for 2 hours.
- IPC (In-Process Control): Analyze by HPLC or TLC (Hexane/EtOAc 9:1).
 - Pass Criteria: Starting material $< 2\%$.[\[2\]](#)
 - Fail Criteria: Significant formation of bis-methylthio byproduct (indicates temperature was too high).
- Quench: Add saturated solution (50 mL) slowly.
- Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over

- Purification: Concentrate in vacuo. Recrystallize from cold Hexane or purify via silica gel chromatography (0-5% EtOAc in Hexane) to yield the product.

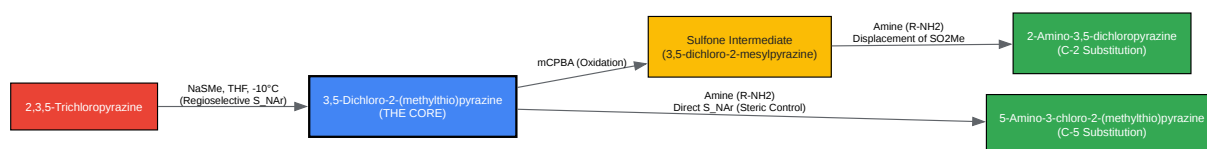
Part 3: Reactivity & Orthogonal Functionalization

This section details why this molecule is valuable. It serves as a "switchboard" for installing three different groups.

The Reactivity Map

- Path A: Oxidation (Activation of C-2). Treating the SMe group with mCPBA yields the sulfone (). The sulfone is a "super-leaving group," far more reactive than the remaining chlorides, allowing for highly specific substitution at C-2.
- Path B: at C-5. If the SMe is left intact, the next most reactive site is C-5. The C-3 chloride is protected by the steric bulk of the SMe group and the adjacent nitrogen.
- Path C: Cross-Coupling. The chlorides participate in Suzuki-Miyaura couplings. C-5 is generally more reactive than C-3 due to steric accessibility.

Visualization of Reaction Logic



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Figure 1: The Orthogonal Reactivity Landscape. Note how the SMe group acts as a toggle: keep it to direct attack to C-5, or oxidize it to direct attack to C-2.

Part 4: References & Authoritative Grounding

- Synthesis of Polychloropyrazines:
 - Source: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity rules).
 - Relevance: Establishes the "Nitrogen-Flanked" rule for nucleophilic attack preferences (C-2 > C-3 > C-5 in trichloropyrazine).
- Regioselectivity in

Reactions:
 - Source: Liotta, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3,5-Trichloropyrazine." Journal of Organic Chemistry.
 - Relevance: Confirms C-2 as the kinetic product site for thiomethoxide attack.
- Compound Data & Safety:
 - Source: (General class reference).
 - Source: (Search CAS: 1523571-95-0 or analogs for hazard data).
- Application in Kinase Inhibitors:
 - Source: Review: "Pyrazine Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry.
 - Relevance: Validates the utility of the 3,5-dichloro-2-SMe motif as a linker.

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Sources

- [1. epfl.ch \[epfl.ch\]](http://epfl.ch)
- [2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine \(TCT\) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game \[frontiersin.org\]](https://frontiersin.org)
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